physicochemical properties of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile
physicochemical properties of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile
Introduction
2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile represents a unique molecular scaffold of significant interest to researchers in medicinal chemistry and materials science. As a substituted benzonitrile, it incorporates several key functional groups—a nitrile, a fluorine atom, a methyl group, and a trifluoromethyl group—each contributing distinct electronic and steric properties. This guide provides a comprehensive overview of the core physicochemical properties of this molecule.
While specific experimental data for 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile is not extensively available in public literature, this document serves as a technical framework for its characterization. By leveraging data from structurally related analogs and established analytical principles, we will outline the methodologies for determining its key properties and discuss the anticipated influence of its functional groups. This approach is designed to empower researchers to undertake a thorough and scientifically rigorous evaluation of this compound. The strategic placement of fluorine and trifluoromethyl groups is a common strategy in drug design to modulate properties like lipophilicity, metabolic stability, and binding affinity.[1][2]
Molecular Structure and Core Properties
The foundational properties of a molecule are derived directly from its atomic composition and connectivity.
Molecular Formula: C₉H₅F₄N
Structure:
Caption: 2D structure of 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile.
Table 1: Calculated Molecular Properties
| Property | Value | Source |
| Molecular Weight | 203.15 g/mol | Calculated |
| Exact Mass | 203.0358 Da | Calculated |
| Molecular Formula | C₉H₅F₄N | Calculated |
Spectroscopic and Chromatographic Characterization
A comprehensive spectroscopic and chromatographic analysis is essential for confirming the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for structural elucidation of organic molecules. For 2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile, ¹H, ¹³C, and ¹⁹F NMR are critical.
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¹H NMR: Will provide information on the aromatic protons. The substitution pattern will result in a complex splitting pattern (likely multiplets) for the two aromatic hydrogens. The methyl group will appear as a singlet.
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¹³C NMR: Will show distinct signals for each of the nine carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
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¹⁹F NMR: Is crucial for fluorinated compounds. It will show two distinct signals: one for the single fluorine atom on the ring and a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 2: Expected IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2240 | Sharp, Medium |
| C-F (Aryl) | 1100 - 1400 | Strong |
| C-F (Trifluoromethyl) | 1100 - 1250 | Strong, Broad |
| C-H (Aromatic) | 3000 - 3100 | Medium to Weak |
| C-H (Methyl) | 2850 - 2960 | Medium |
| C=C (Aromatic Ring) | 1450 - 1600 | Medium to Weak |
Supporting data can be found on the NIST Chemistry WebBook for related compounds like 2-Fluoro-5-(trifluoromethyl)benzonitrile.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, further confirming the molecular structure. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The expected molecular ion peak [M]⁺ would be at m/z 203.0358.
Workflow for Structural Confirmation
Caption: Workflow for the structural confirmation and purity analysis of the target compound.
Determination of Key Physicochemical Properties
The following experimental protocols are standard for characterizing a novel chemical entity for research and drug development purposes.
Melting and Boiling Point
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Melting Point: For a solid, this is determined using a standard melting point apparatus. The sharpness of the melting range indicates the purity of the sample. Given that related isomers like 2-Fluoro-6-(trifluoromethyl)benzonitrile have a melting point of 28 °C, our target compound may be a low-melting solid or a liquid at room temperature.[5]
-
Boiling Point: If the compound is a liquid, its boiling point can be determined by distillation at atmospheric or reduced pressure. For instance, 2-Fluoro-5-(trifluoromethyl)benzonitrile has a boiling point of 99 °C at 24 mmHg.
Solubility
Solubility is a critical parameter for drug development, affecting absorption and distribution.
Experimental Protocol for Thermodynamic Solubility:
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Preparation: Prepare saturated solutions of the compound in various solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, DMSO).
-
Equilibration: Agitate the solutions at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid by centrifugation or filtration.
-
Quantification: Analyze the concentration of the compound in the supernatant using a calibrated analytical method, such as HPLC-UV.
Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which influences its permeability across biological membranes.
Experimental Protocol (Shake-Flask Method):
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Preparation: Prepare a solution of the compound in the higher-solubility phase (either n-octanol or water).
-
Partitioning: Mix the solution with an equal volume of the immiscible solvent in a separatory funnel. Shake vigorously to allow for partitioning between the two phases.
-
Equilibration & Separation: Allow the phases to separate completely.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: LogP = log₁₀ ([concentration in octanol] / [concentration in water]).
Computational models can also predict LogP values. For a similar structure, 2-Fluoro-5-methoxy-3-(trifluoromethyl)benzonitrile, a calculated LogP of 2.72 is reported.[6]
Acidity/Basicity (pKa)
The pKa value is crucial for understanding the ionization state of a molecule at physiological pH, which affects its solubility, permeability, and target binding. The nitrile group is very weakly basic, and the aromatic ring is not typically ionizable under physiological conditions. Therefore, this compound is expected to be neutral.
Influence of Substituents on Physicochemical Properties
The combination of fluoro, methyl, and trifluoromethyl groups on the benzonitrile scaffold creates a unique electronic and steric environment.
-
Trifluoromethyl (-CF₃) Group: This is a strong electron-withdrawing group and significantly increases lipophilicity. Its presence is known to enhance metabolic stability and membrane permeability in drug candidates.[7][8]
-
Fluorine (-F) Atom: As a highly electronegative atom, it acts as a weak electron-withdrawing group through induction and a weak electron-donating group through resonance. Fluorine substitution can block metabolic oxidation at that position and can modulate pKa of nearby functional groups.[2]
-
Methyl (-CH₃) Group: This is a weak electron-donating group and adds to the lipophilicity of the molecule.
-
Nitrile (-C≡N) Group: A strong electron-withdrawing group that is a common feature in many pharmaceutical compounds. It can act as a hydrogen bond acceptor.
The interplay of these groups will determine the overall dipole moment, reactivity, and interaction of the molecule with biological targets.
Applications in Drug Discovery and Materials Science
Substituted benzonitriles are important building blocks in medicinal chemistry and materials science.
-
Medicinal Chemistry: The trifluoromethyl group is a key pharmacophore in many approved drugs, enhancing their efficacy.[9] Fluorinated aromatics are widely used to improve the metabolic stability and pharmacokinetic profiles of drug candidates.[1][5] This scaffold could be explored for developing inhibitors of various enzymes or as ligands for receptors where the specific substitution pattern can lead to high affinity and selectivity.
-
Materials Science: The electronic properties imparted by the fluoro and trifluoromethyl groups make such molecules candidates for the development of advanced materials with specific optical or electronic properties.[5]
Conclusion
2-Fluoro-3-methyl-5-(trifluoromethyl)benzonitrile is a compound with significant potential, warranting a thorough investigation of its physicochemical properties. This guide provides a robust framework for its characterization, from initial structural confirmation to the determination of key parameters relevant for its application in research and development. The methodologies outlined herein are based on established scientific principles and are designed to yield reliable and reproducible data, paving the way for the exploration of this molecule's full potential.
References
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Supporting Information for a scientific publication. (URL not provided, based on general knowledge of NMR data in supporting information).[3]
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PubChem. (2025). 2-Fluoro-5-(trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]]
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SpectraBase. (n.d.). 2-Fluoro-3-(trifluoromethyl)benzonitrile. Retrieved from [Link]]
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NIST. (n.d.). 2-Fluoro-5-(trifluoromethyl)benzonitrile. In NIST Chemistry WebBook. Retrieved from [Link]4]
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PubChem. (2025). 2-(Trifluoromethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]]
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Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[2]
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Johnson, B. M., Shu, Y. Z., Zhuo, X., & Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315–6386.[2]
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of Fluorine Chemistry, 127(3), 303-319.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.
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Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]
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Marques, J., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 249.[8]
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Pathan, A. A., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6825.[9]
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